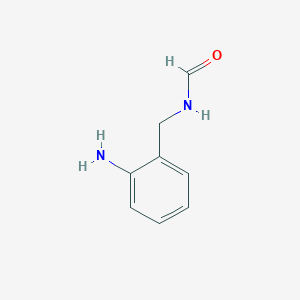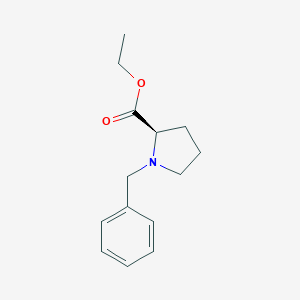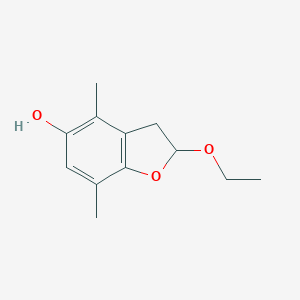
N-(2-Aminobenzyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminobenzyl)formamide, also known as 2-AB formamide, is a chemical compound that has gained significant attention in the field of scientific research. It is an important reagent that is used in the synthesis of various compounds, and its unique properties have made it a valuable tool in the study of biochemical and physiological processes.
作用機序
The mechanism of action of N-(2-Aminobenzyl)formamide is not well understood. However, it is believed that it acts as a nucleophile and reacts with various electrophiles. This reaction leads to the formation of various compounds that have unique properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
N-(2-Aminobenzyl)formamide has several advantages as a reagent in lab experiments. It is readily available, and it is relatively inexpensive. Additionally, it is easy to handle and store. However, it also has some limitations. It is highly reactive and can be difficult to handle in some experiments. Additionally, it has a short shelf life, which can limit its use in some experiments.
将来の方向性
There are many future directions for the use of N-(2-Aminobenzyl)formamide in scientific research. One potential direction is the development of new fluorescent dyes that can be used in biological imaging and detection. Additionally, it may be possible to develop new compounds that have anti-cancer, anti-inflammatory, or antioxidant properties based on the properties of this compound. Finally, it may be possible to develop new methods for the synthesis of this compound that are more efficient and cost-effective.
科学的研究の応用
N-(2-Aminobenzyl)formamide has been widely used as a reagent in the synthesis of various compounds. It is commonly used in the synthesis of fluorescent dyes, which are used in biological imaging and detection. It is also used in the synthesis of various compounds that are used in pharmaceuticals and agrochemicals.
特性
| 177202-64-1 | |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
N-[(2-aminophenyl)methyl]formamide |
InChI |
InChI=1S/C8H10N2O/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4,6H,5,9H2,(H,10,11) |
InChIキー |
SYLKTQMKGRFAFV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC=O)N |
正規SMILES |
C1=CC=C(C(=C1)CNC=O)N |
同義語 |
Formamide, N-[(2-aminophenyl)methyl]- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)
![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)






![Furo[3,2-b]pyridine-5-carbonitrile](/img/structure/B66919.png)

